2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid.
Acylation: The carboxylic acid is then acylated with 4-methoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Reagents like NaH (sodium hydride) or K2CO3 (potassium carbonate) in the presence of appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide
- 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-ethoxybenzyl)acetamide
Uniqueness
2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide is unique due to the presence of the methoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H21NO5/c1-12-8-17(23)20-13(2)16(21(25)27-18(20)9-12)10-19(24)22-11-14-4-6-15(26-3)7-5-14/h4-9,23H,10-11H2,1-3H3,(H,22,24) |
InChI Key |
ODTQJFJBVBZSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC=C(C=C3)OC)C)O |
Origin of Product |
United States |
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